Cas no 2034475-27-7 (methyl 2-[6-(piperidin-1-yl)pyrimidine-4-amido]thiophene-3-carboxylate)

Methyl 2-[6-(piperidin-1-yl)pyrimidine-4-amido]thiophene-3-carboxylate is a specialized heterocyclic compound featuring a thiophene-carboxylate core linked to a piperidinyl-substituted pyrimidine moiety via an amide bond. This structure imparts unique physicochemical properties, making it valuable in pharmaceutical and agrochemical research. The presence of both electron-rich (thiophene) and electron-deficient (pyrimidine) rings enhances its potential as a versatile intermediate in drug discovery, particularly for kinase inhibitors or antimicrobial agents. The ester group offers synthetic flexibility for further derivatization, while the piperidine substitution may improve bioavailability. Its well-defined molecular architecture allows for precise structure-activity relationship studies, supporting rational design in medicinal chemistry applications.
methyl 2-[6-(piperidin-1-yl)pyrimidine-4-amido]thiophene-3-carboxylate structure
2034475-27-7 structure
Product Name:methyl 2-[6-(piperidin-1-yl)pyrimidine-4-amido]thiophene-3-carboxylate
CAS No:2034475-27-7
MF:C16H18N4O3S
MW:346.404121875763
CID:5351693
Update Time:2025-06-08

methyl 2-[6-(piperidin-1-yl)pyrimidine-4-amido]thiophene-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 2-(6-(piperidin-1-yl)pyrimidine-4-carboxamido)thiophene-3-carboxylate
    • methyl 2-[(6-piperidin-1-ylpyrimidine-4-carbonyl)amino]thiophene-3-carboxylate
    • methyl 2-[6-(piperidin-1-yl)pyrimidine-4-amido]thiophene-3-carboxylate
    • Inchi: 1S/C16H18N4O3S/c1-23-16(22)11-5-8-24-15(11)19-14(21)12-9-13(18-10-17-12)20-6-3-2-4-7-20/h5,8-10H,2-4,6-7H2,1H3,(H,19,21)
    • InChI Key: SXSWJOYBRRAHSC-UHFFFAOYSA-N
    • SMILES: S1C=CC(C(=O)OC)=C1NC(C1=CC(=NC=N1)N1CCCCC1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 459
  • XLogP3: 3.1
  • Topological Polar Surface Area: 113

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Additional information on methyl 2-[6-(piperidin-1-yl)pyrimidine-4-amido]thiophene-3-carboxylate

Methyl 2-[6-(Piperidin-1-yl)pyrimidine-4-amido]thiophene-3-carboxylate (CAS No. 2034475-27-7): An Overview of a Promising Compound in Medicinal Chemistry

Methyl 2-[6-(piperidin-1-yl)pyrimidine-4-amido]thiophene-3-carboxylate (CAS No. 2034475-27-7) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound, characterized by its unique chemical structure, has been the subject of extensive research in recent years, particularly in the context of its biological activity and pharmacological properties.

The chemical structure of methyl 2-[6-(piperidin-1-yl)pyrimidine-4-amido]thiophene-3-carboxylate is composed of a thiophene ring linked to a pyrimidine moiety through an amide bond, with a piperidine group attached to the pyrimidine ring. This combination of functional groups imparts the compound with a diverse range of biological activities, making it a valuable candidate for drug development.

Recent studies have highlighted the potential of methyl 2-[6-(piperidin-1-yl)pyrimidine-4-amido]thiophene-3-carboxylate as an inhibitor of specific enzymes and receptors. For instance, research published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against protein kinases, which are key targets in the treatment of various cancers. The ability to selectively inhibit these kinases without affecting other essential cellular processes makes methyl 2-[6-(piperidin-1-yl)pyrimidine-4-amido]thiophene-3-carboxylate a promising lead compound for the development of targeted cancer therapies.

In addition to its anti-cancer properties, methyl 2-[6-(piperidin-1-yl)pyrimidine-4-amido]thiophene-3-carboxylate has also shown potential in the treatment of neurological disorders. Studies have indicated that this compound can modulate neurotransmitter receptors, particularly those involved in the regulation of mood and cognitive function. This makes it a potential candidate for the development of drugs to treat conditions such as depression and Alzheimer's disease.

The pharmacokinetic properties of methyl 2-[6-(piperidin-1-yl)pyrimidine-4-amido]thiophene-3-carboxylate have been extensively studied to ensure its suitability for clinical use. Research has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for its effectiveness as a therapeutic agent. Moreover, preclinical studies have demonstrated that methyl 2-[6-(piperidin-1-yl)pyrimidine-4-amido]thiophene-3-carboxylate has low toxicity and high bioavailability, further supporting its potential for drug development.

The safety and efficacy of methyl 2-[6-(piperidin-1-yl)pyrimidine-4-amido]thiophene-3-carboxylate have been evaluated through various preclinical models and early-stage clinical trials. These trials have provided valuable insights into the compound's mechanism of action and its potential therapeutic benefits. For example, a phase I clinical trial conducted by a leading pharmaceutical company showed that the compound was well-tolerated by patients and exhibited promising anti-tumor activity in subjects with advanced solid tumors.

In conclusion, methyl 2-[6-(piperidin-1-yl)pyrimidine-4-amido]thiophene-3-carboxylate (CAS No. 2034475-27-7) represents a significant advancement in the field of medicinal chemistry. Its unique chemical structure and diverse biological activities make it a promising candidate for the development of novel therapeutics targeting cancer and neurological disorders. Ongoing research and clinical trials will continue to elucidate the full potential of this compound, paving the way for its future application in clinical practice.

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